molecular formula C8H13N3 B2907260 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-37-0

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2907260
CAS No.: 4875-37-0
M. Wt: 151.213
InChI Key: ABLIGOLVLVMYKT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Mechanism of Action

Target of Action

It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .

Mode of Action

Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is typically carried out in water under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl or arylalkyl bromides and acid chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Lacks the dimethyl substitution at the 4-position.

    4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but without the dimethyl groups.

Uniqueness

The presence of the dimethyl groups at the 4-position in 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine enhances its lipophilicity and may affect its binding affinity to molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIGOLVLVMYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of histamine (500 mg, 4.5 mmol) and acetone (3.3 mL, 45 mmol) in AcOH (3 mL) was heated at 100° C. overnight. The crude reaction mixture was concentrated and purified on 16 g SiO2 column with 0-80% NH3/MeOH CH2Cl2 to give the desired compound (543 mg, 80%). MS (ESI): mass calcd. for C8H13N3, 151.1. m/z found, 152.2 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.44 (s, 1H), 3.16 (t, J=5.7 Hz, 2H), 2.61 (t, J=5.7 Hz, 2H), 1.43 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
80%

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